Methyl 1-propylbenzoimidazole-5-carboxylate
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Overview
Description
Methyl 1-propylbenzoimidazole-5-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . This compound features a benzimidazole core, which is a fused ring system consisting of a benzene ring and an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-propylbenzoimidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions . The reaction conditions can vary, but often involve heating the reactants in the presence of a dehydrating agent to facilitate ring closure.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-propylbenzoimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
Methyl 1-propylbenzoimidazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of Methyl 1-propylbenzoimidazole-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
2-Substituted benzimidazoles: Known for their anticancer and antimicrobial activities.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
Uniqueness
Methyl 1-propylbenzoimidazole-5-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. Its methyl ester group and propyl substituent can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 1-propylbenzoimidazole-5-carboxylate (MPBC) is a benzimidazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with MPBC, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidazole core with a propyl group and a methyl ester functional group. This structural configuration is pivotal in determining its biological activities.
Antimicrobial Activity
Research indicates that various benzimidazole derivatives exhibit significant antimicrobial properties. MPBC has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of MPBC
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 16 µg/mL | |
Escherichia coli | 32 µg/mL | |
Klebsiella pneumoniae | 64 µg/mL | |
Candida albicans | 128 µg/mL |
The above table summarizes the MIC values for MPBC against various microbial strains, demonstrating its potential as an antimicrobial agent. The compound exhibited particularly strong activity against Staphylococcus aureus, suggesting its utility in treating infections caused by this pathogen.
Anticancer Activity
MPBC has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that MPBC significantly reduced cell viability in human leukemia cells with an IC50 value of approximately 3 µM. This suggests a potent anticancer effect, comparable to other benzimidazole derivatives known for their activity against cancer cells.
Table 2: Anticancer Activity of MPBC
The data indicates that MPBC exhibits selective cytotoxicity towards certain cancer cell lines, making it a candidate for further development as an anticancer therapeutic agent.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, MPBC has shown promise in modulating inflammatory responses. Research has highlighted its ability to inhibit pro-inflammatory cytokines in vitro.
MPBC appears to exert its anti-inflammatory effects by downregulating the expression of cyclooxygenase-2 (COX-2) and inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This mechanism is crucial in managing inflammatory conditions.
Properties
IUPAC Name |
methyl 1-propylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-6-14-8-13-10-7-9(12(15)16-2)4-5-11(10)14/h4-5,7-8H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSBSKFTQSOEAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742749 |
Source
|
Record name | Methyl 1-propyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-11-8 |
Source
|
Record name | Methyl 1-propyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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